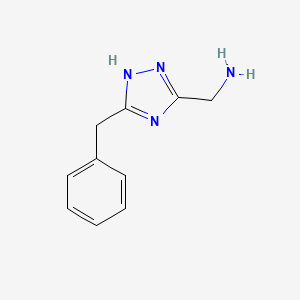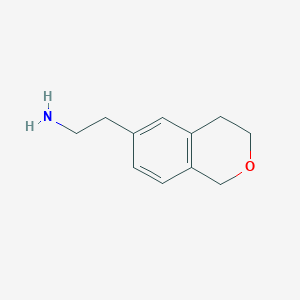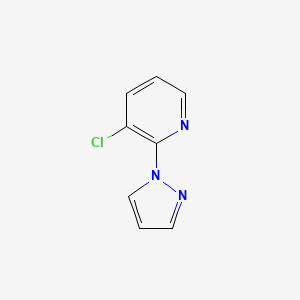![molecular formula C60H60Cl2N2O4P2Ru B1661736 RuCl<sub>2</sub>[(R)(DMSEGPHOS)][(R,(R))(DPEN)] CAS No. 944450-45-7](/img/structure/B1661736.png)
RuCl2[(R)(DMSEGPHOS)][(R,(R))(DPEN)]
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
RuCl2[®(DMSEGPHOS)][(R,®)(DPEN)] has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in asymmetric hydrogenation reactions, which are crucial for the synthesis of chiral molecules
Biology: The compound is used in the synthesis of chiral intermediates that are important in the development of biologically active molecules
Medicine: It plays a role in the synthesis of chiral drugs, which are essential for the treatment of various diseases
Industry: The compound is used in the production of fine chemicals and pharmaceuticals, where high enantioselectivity is required
Wirkmechanismus
Target of Action
The primary target of the compound RuCl2[®(DMSEGPHOS)][(R,®)(DPEN)] is a variety of amino ketones . These are organic compounds containing a ketone group and an amino group, and they play a crucial role in various biochemical processes.
Mode of Action
RuCl2[®(DMSEGPHOS)][(R,®)(DPEN)] acts as a catalyst in the enantioselective preparation of chiral amino alcohols and their derivatives . It facilitates the asymmetric hydrogenation of various amino ketones using mild hydrogen pressure . This interaction with its targets results in the formation of chiral amino alcohols, which are important building blocks in organic synthesis.
Biochemical Pathways
The compound’s action affects the hydrogenation pathway of amino ketones . Hydrogenation is a chemical reaction that adds hydrogen (H2) to a molecule. In this case, the compound facilitates the addition of hydrogen to the amino ketones, resulting in the formation of chiral amino alcohols. These alcohols can then participate in further biochemical reactions, leading to the synthesis of various organic compounds.
Result of Action
The result of the compound’s action is the enantioselective production of chiral amino alcohols . These are molecules that have the same molecular formula but differ in the spatial arrangement of atoms. Chiral amino alcohols are valuable in the pharmaceutical industry as they are often used in the synthesis of drugs.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of RuCl2[®(DMSEGPHOS)][(R,®)(DPEN)] typically involves the reaction of ruthenium chloride with the chiral ligands DMSEGPHOS and DPEN. The reaction is carried out under controlled conditions to ensure the formation of the desired chiral complex. The process often requires the use of solvents such as tetrahydrofuran and mild hydrogen pressure .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity starting materials and stringent control of reaction conditions to achieve high yields and purity. The compound is then purified using techniques such as crystallization or chromatography .
Analyse Chemischer Reaktionen
Types of Reactions
RuCl2[®(DMSEGPHOS)][(R,®)(DPEN)] primarily undergoes asymmetric hydrogenation reactions. This type of reaction is essential for the production of chiral amino alcohols and their derivatives .
Common Reagents and Conditions
The common reagents used in these reactions include hydrogen gas and various amino ketones. The reactions are typically carried out under mild hydrogen pressure and at room temperature to ensure high enantioselectivity .
Major Products
The major products formed from these reactions are chiral amino alcohols, which are valuable intermediates in the synthesis of pharmaceuticals and other fine chemicals .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- RuCl2[®-DM-BINAP][®-DAIPEN]
- RuCl[(p-cymene)(BINAP)]Cl
- Ru(OAc)2[®-dtbm-SEGPHOS]
- RuCl[(p-cymene)(DM-SEGPHOS)]Cl
Uniqueness
RuCl2[®(DMSEGPHOS)][(R,®)(DPEN)] is unique due to its high enantioselectivity and efficiency in asymmetric hydrogenation reactions. The combination of DMSEGPHOS and DPEN ligands provides a chiral environment that is highly effective in producing chiral amino alcohols with high enantiomeric excess .
Eigenschaften
CAS-Nummer |
944450-45-7 |
|---|---|
Molekularformel |
C60H60Cl2N2O4P2Ru |
Molekulargewicht |
1107.0 g/mol |
IUPAC-Name |
[4-[5-bis(3,5-dimethylphenyl)phosphanyl-1,3-benzodioxol-4-yl]-1,3-benzodioxol-5-yl]-bis(3,5-dimethylphenyl)phosphane;dichlororuthenium;1,2-diphenylethane-1,2-diamine |
InChI |
InChI=1S/C46H44O4P2.C14H16N2.2ClH.Ru/c1-27-13-28(2)18-35(17-27)51(36-19-29(3)14-30(4)20-36)41-11-9-39-45(49-25-47-39)43(41)44-42(12-10-40-46(44)50-26-48-40)52(37-21-31(5)15-32(6)22-37)38-23-33(7)16-34(8)24-38;15-13(11-7-3-1-4-8-11)14(16)12-9-5-2-6-10-12;;;/h9-24H,25-26H2,1-8H3;1-10,13-14H,15-16H2;2*1H;/q;;;;+2/p-2 |
InChI-Schlüssel |
FOEKPXQPRAIJRW-UHFFFAOYSA-L |
SMILES |
CC1=CC(=CC(=C1)P(C2=C(C3=C(C=C2)OCO3)C4=C(C=CC5=C4OCO5)P(C6=CC(=CC(=C6)C)C)C7=CC(=CC(=C7)C)C)C8=CC(=CC(=C8)C)C)C.C1=CC=C(C=C1)C(C(C2=CC=CC=C2)N)N.[Cl-].[Cl-].[Ru+2] |
Isomerische SMILES |
CC1=CC(=CC(=C1)P(C2=C(C3=C(C=C2)OCO3)C4=C(C=CC5=C4OCO5)P(C6=CC(=CC(=C6)C)C)C7=CC(=CC(=C7)C)C)C8=CC(=CC(=C8)C)C)C.C1=CC=C(C=C1)[C@H]([C@@H](C2=CC=CC=C2)N)N.[Cl-].[Cl-].[Ru+2] |
Kanonische SMILES |
CC1=CC(=CC(=C1)P(C2=C(C3=C(C=C2)OCO3)C4=C(C=CC5=C4OCO5)P(C6=CC(=CC(=C6)C)C)C7=CC(=CC(=C7)C)C)C8=CC(=CC(=C8)C)C)C.C1=CC=C(C=C1)C(C(C2=CC=CC=C2)N)N.Cl[Ru]Cl |
Piktogramme |
Health Hazard |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![Imidazo[2,1-b]thiazole-3-methanamine](/img/structure/B1661659.png)



![N-[(4-methoxyphenyl)methyl]-N-methylpiperidin-4-amine](/img/structure/B1661667.png)

![2-[3,5-Bis(trifluoromethyl)phenyl]ethanesulfonyl chloride](/img/structure/B1661671.png)



